3-Oxo-2,3-dihydro-1H-indazole-5-carboxylic acid
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Description
“3-Oxo-2,3-dihydro-1H-indazole-5-carboxylic acid” is a chemical compound with the molecular formula C8H6N2O3 . It is also known by its IUPAC name, which is the same as the common name .
Molecular Structure Analysis
The molecular structure of “3-Oxo-2,3-dihydro-1H-indazole-5-carboxylic acid” can be represented by the SMILES notation: C1=CC2=C (C=C1C (=O)O)C (=O)NN2 . This notation provides a way to represent the structure using ASCII strings. The compound has a molecular weight of 178.15 g/mol .
Physical And Chemical Properties Analysis
The physical and chemical properties of “3-Oxo-2,3-dihydro-1H-indazole-5-carboxylic acid” include a boiling point of 362.4±21.0 C at 760 mmHg and a melting point of >251 C . The compound has one hydrogen bond donor and three hydrogen bond acceptors .
Scientific Research Applications
Synthesis and Derivatives
Synthesis of Analogues
The synthesis of two analogues of 3-oxo-1H-indene-1-carboxylic acid derivatives from 3-oxo-2,3-dihydro-1H-indene-1-carboxylic acid through bromination and subsequent dehydrobromination has been reported. The bromination process conditions were optimized to achieve a high yield of 97% (Yang Li-jian, 2013).
Derivatives as Antispermatogenic Agents
A series of halogenated 1-benzylindazole-3-carboxylic acids and related derivatives have shown potent antispermatogenic activity. Specific derivatives like 1-(2,4-dichlorobenzyl)-1H-indazole-3-carboxylic acid exhibited significant effects on testicular weight and inhibition of spermatogenesis (G. Corsi, G. Palazzo, 1976).
Novel Synthesis of Oxadiazolyl-Indazoles
The synthesis of novel 3-(5-substituted-[1,3,4] oxadiazol-2-yl)-1H-indazole in good yields has been accomplished, showcasing the versatility of 1H-indazole-3-carboxylic acid as a precursor (S. Raut et al., 2019).
Corrosion Inhibition
- Anti-corrosive Behavior: Derivatives of 3-oxo-2,3-dihydro-1H-indene-1-carboxylic acid, such as 2-(4-methylbenzylidene)-3-oxo-2,3-dihydro-1H-indene-1-carboxylic acid, have demonstrated good inhibiting properties for mild steel corrosion in hydrochloric acid solutions. The inhibition efficiency increased with the concentration of these compounds (A. Saady et al., 2018).
N-Heterocyclic Carbenes
- N-Heterocyclic Carbene Formation: 1.2-Dimethylindazolium-3-carboxylates, derived from indazole, decarboxylate on heating to form N-heterocyclic carbenes of indazole. These carbenes can be trapped with iso(thio)cyanates to form amidates, demonstrating potential in organic synthesis and medicinal chemistry (A. Schmidt et al., 2006).
Antibacterial Activity
- Antibacterial Compounds Synthesis: The synthesis of 1-((5-oxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)methyl)-1H-1,2,4-triazole-3-carboxylic acid and its antibacterial activity showcase the potential use of these compounds in developing new antibacterial agents (M. Brahmayya et al., 2018).
properties
IUPAC Name |
3-oxo-1,2-dihydroindazole-5-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O3/c11-7-5-3-4(8(12)13)1-2-6(5)9-10-7/h1-3H,(H,12,13)(H2,9,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAPGBCYHMJSRNG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)O)C(=O)NN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30646258 |
Source
|
Record name | 3-Oxo-2,3-dihydro-1H-indazole-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30646258 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Oxo-2,3-dihydro-1H-indazole-5-carboxylic acid | |
CAS RN |
787580-93-2 |
Source
|
Record name | 3-Oxo-2,3-dihydro-1H-indazole-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30646258 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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